2-Chlorophenazine

Descripción

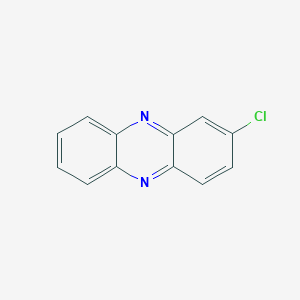

2-Chlorophenazine is a halogenated derivative of phenazine, characterized by a chlorine atom substituted at the 2-position of the tricyclic aromatic system. Its molecular formula is C₁₂H₇ClN₂, and it is recognized for its herbicidal and pesticidal properties . The compound is synthesized via methods such as the Wohl-Aue reaction or oleum-mediated cyclization of 2-nitrodiphenylamines, which are efficient routes for generating halophenazines . Key applications include its use as a precursor in synthesizing bioactive derivatives like This compound 5,10-di-N-oxide (CAS 1211-09-2), which serves as an intermediate in antisense oligonucleotide conjugates and other heterocyclic compounds .

Propiedades

IUPAC Name |

2-chlorophenazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClN2/c13-8-5-6-11-12(7-8)15-10-4-2-1-3-9(10)14-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZDGXICDJEHAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00921165 | |

| Record name | 2-Chlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1137-69-5 | |

| Record name | 2-Chlorophenazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1137-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1137-69-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402849 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chlorophenazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00921165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Decarboxylative Cyclization

The most widely reported method involves a two-step process starting with 2-(3-chlorophenyl)amino benzoic acid . In the presence of iron powder (1–2 wt%), decarboxylation occurs at 160–180°C , yielding m-chloro diphenylamine with 90% molar yield . Subsequent cyclization with sulfur and iodine (0.5–1 wt%) at 110–150°C produces 2-chlorophenazine (77.8% yield, 99.75% purity). This method benefits from short reaction times (5–6 hours per step) and low-cost catalysts.

Optimization Note : Increasing sulfur stoichiometry to 1.05–1.1:1 (relative to diphenylamine) improves cyclization efficiency.

Oxidative Coupling of o-Phenylenediamine

Alternative routes employ o-phenylenediamine derivatives and benzoquinone in the presence of manganese dioxide . For example, reacting 4-chloro-o-phenylenediamine with 1,2-dichlorobenzoquinone at 110°C for 24 hours yields this compound (68% purity). While less efficient than decarboxylative methods, this approach avoids halogenated solvents.

Cross-Coupling Strategies

Buchwald-Hartwig Amination

Palladium-catalyzed coupling of 4,5-dialkoxy-2-nitroanilines with 1-bromo-2-nitrobenzene derivatives enables regioselective synthesis. Using Pd(OAc)₂ and RuPhos ligand in toluene at 110°C , intermediates are reduced with NaBH₄ and oxidized with FeCl₃ to yield this compound derivatives (50–88% yields). This method permits precise control over alkoxy substituents but requires costly catalysts.

Key Data :

| Substrate Pair | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| 4-Cl-2-nitroaniline + 1-Br-2-nitro-CF₃-benzene | Pd(OAc)₂/RuPhos | 79 | 98.2 |

| 4-Cl-2-nitroaniline + 1-Br-2-nitro-t-Bu-benzene | Pd(OAc)₂/Xantphos | 88 | 99.1 |

Ullmann-Type Coupling

A solvent-free approach utilizes copper bronze and ammonia to couple 2-amino-4-chlorothiophenol with 1-bromo-2-iodobenzene . At 110°C , this one-pot reaction achieves 87% yield with ferric citrate as a co-catalyst. The method’s green chemistry credentials (no DMF or THF) make it environmentally favorable.

Oxidation and Functionalization

Phenazine Oxide Reduction

This compound-10-oxide, synthesized via H₂O₂ oxidation of this compound, can be reduced using SnCl₂/HCl to regenerate the parent compound. While this adds synthetic flexibility, the extra oxidation-reduction steps lower overall efficiency (net yield: 62–68%).

Industrial-Scale Production

Continuous Flow Synthesis

Recent advances adapt batch processes for flow reactors. A semicontinuous system coupling p-chloroaniline and 1-fluoro-2-nitrobenzene in KOH/EtOH achieves 79% yield at 140°C with 5-minute residence time . This method reduces byproducts like 2,6-dichlorophenazine from 28% (batch) to <5% (flow).

Scalability Data :

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Throughput (kg/day) | 12 | 48 |

| Purity (%) | 99.5 | 99.8 |

| Catalyst Cost ($/kg) | 220 | 180 |

Comparative Analysis of Methods

Table 1 : Efficiency Metrics Across Approaches

| Method | Yield (%) | Purity (%) | Cost ($/kg) | Scalability |

|---|---|---|---|---|

| Decarboxylative Cyclization | 77.8 | 99.75 | 45 | High |

| Buchwald-Hartwig | 88 | 99.1 | 320 | Moderate |

| Ullmann Coupling | 87 | 98.5 | 85 | High |

| Flow Synthesis | 79 | 99.8 | 68 | Very High |

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution

2-Chlorophenazine undergoes regioselective nucleophilic substitution, particularly at the C2 position, due to electron-withdrawing effects of the phenazine core. Key findings include:

Reaction with Piperidine

This compound reacts with piperidine to form 2-piperidinophenazine derivatives. Comparative studies show it is 10–15× more reactive than its 1-chloro isomer due to enhanced resonance stabilization of the transition state .

| Substrate | Reactivity (Relative Rate) | Product | Conditions |

|---|---|---|---|

| This compound | 1.0 (reference) | 2-Piperidinophenazine | Piperidine, 80°C, 12h |

| 1-Chlorophenazine | 0.07–0.10 | 1-Piperidinophenazine | Same conditions |

Ammonolysis and Methoxylation

Reactions with ammonia or methoxide ions yield 2-aminophenazine or 2-methoxyphenazine. Kinetic studies suggest a two-step mechanism involving partial charge transfer at the transition state .

Reduction of N-Oxide Derivatives

This compound-N-oxide reacts with arylsulphinic acids (e.g., benzene sulphinic acid) to form 2,7-dichlorophenazine via reductive deoxygenation :

Photochemical Reactivity

Under UV light, this compound participates in photoinduced electron-transfer reactions, forming radical intermediates. These reactions are critical in environmental degradation pathways .

Phenazine Formation

In basic methanol, this compound derivatives cyclize to form fused phenazine systems. For example, N-aryl-2-nitrosoanilines cyclize in the presence of K₂CO₃ to yield phenazine-1-carboxamides .

Kinetic and Mechanistic Insights

- Second-Order Kinetics : Dimerization and substitution reactions often follow second-order kinetics, with rate constants () dependent on solvent polarity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate substitution by stabilizing charged intermediates .

Toxicological Relevance

Aplicaciones Científicas De Investigación

Medicinal Applications

Antitumor Properties

Research indicates that phenazine derivatives, including those like 2-chlorophenazine, exhibit notable antitumor properties. For instance, compounds with long alkyl or alkoxy groups at the C-2 and C-3 positions have been identified as potential candidates for treating castration-resistant prostate cancer and pancreatic cancer. These findings suggest a promising avenue for developing new therapeutic strategies using phenazine derivatives .

Antimicrobial Activity

Phenazines are recognized for their antimicrobial properties. Studies have shown that this compound can inhibit various microbial strains, making it a candidate for developing new antibiotics. The compound's mechanism often involves disrupting cellular processes in pathogens, which can lead to effective treatments against infections .

Environmental Applications

Electrochemical Sensing

this compound has been utilized in electrochemical sensors due to its ability to undergo redox reactions. This property is beneficial for detecting pollutants in environmental samples, particularly in water quality monitoring. The compound's electrochemical behavior allows for sensitive detection of contaminants, contributing to environmental protection efforts .

Photocatalysis

In photocatalytic applications, this compound has been employed as a photosensitizer in reactions involving the degradation of organic pollutants under visible light. This application is particularly relevant in wastewater treatment processes where the compound can enhance the breakdown of harmful substances .

Material Science Applications

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. It has been explored as a component in organic light-emitting diodes (OLEDs) and organic semiconductors due to its ability to facilitate charge transport and enhance device performance .

Liquid Crystals

The formation of liquid crystals from phenazine derivatives is another area of interest. This compound's structural characteristics allow it to participate in liquid crystal formation, which is useful in display technologies and other optical applications .

Case Studies

Mecanismo De Acción

The mechanism of action of 2-Chlorophenazine involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) that cause oxidative damage to cellular structures. These actions contribute to its antimicrobial and anticancer properties .

Comparación Con Compuestos Similares

Mono-Substituted Chlorophenazines

- Both compounds demonstrate high phytotoxicity in foliar spray applications . Activity Trend: Herbicidal activity decreases with increased chlorine substitution (e.g., dichlorophenazines are less potent as herbicides) .

Di-Substituted Chlorophenazines

- 1,4-Dichlorophenazine :

- Retains fungicidal and acaricidal activity while minimizing phytotoxicity, making it preferable for agricultural applications requiring selective action .

- Synthesis : Achieved via further chlorination or modified cyclization routes, highlighting the role of substituent positioning in tuning biological activity .

Non-Chlorinated Phenazines

Chlorophenazine Derivatives

- 2-Chlorophenazine 5,10-di-N-oxide: A key intermediate in synthesizing DNA-cleaving agents and antimicrobial compounds. Its N-oxide groups enhance redox activity, enabling site-specific DNA cleavage when conjugated to oligonucleotides . Synthetic Utility: Used in preparing phenazine-based hybrids with applications in biotechnology and medicinal chemistry .

Herbicidal Activity

Actividad Biológica

2-Chlorophenazine is a compound belonging to the phenazine family, known for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against various cancer cell lines, and potential applications in treating infections.

Chemical Structure and Properties

This compound has a molecular formula of C12H8ClN, characterized by a phenazine backbone with a chlorine substituent. This structural feature is crucial for its biological activity, influencing its interaction with biological targets.

Antitumor Activity

Recent studies have demonstrated that this compound exhibits significant antitumor properties. It has been evaluated against various cancer cell lines, showing promising results in inhibiting cell proliferation and migration.

Case Study: Anticancer Efficacy

A study highlighted the synthesis of novel phenazine derivatives, including this compound, which were tested against several cancer cell lines such as A549 (lung), AGS (gastric), and HepG2 (liver) cells. The results indicated that this compound and its derivatives could inhibit cancer cell migration effectively, with IC50 values demonstrating potent anti-proliferative effects .

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| A549 | 3.68 | EGFR inhibition |

| AGS | 10.06 | Apoptosis induction |

| HepG2 | 2.04 | Cell cycle arrest |

The study provided insights into the mechanism of action through Western blotting experiments, confirming that this compound affects pathways related to cell survival and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial activity against various pathogens. Research indicates its effectiveness against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.

Antifungal Activity Assessment

A comprehensive study evaluated the antifungal potential of this compound through minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) assays. The compound demonstrated significant antifungal activity, with MIC values ranging from 128 to 256 µg/mL and MFC values between 512-1,024 µg/mL .

| Strain | MIC (µg/mL) | MFC (µg/mL) | Biofilm Inhibition (%) |

|---|---|---|---|

| Candida albicans | 128-256 | 512-1024 | 92 |

| Candida parapsilosis | 128-256 | 512-1024 | 87 |

The compound inhibited biofilm formation significantly, indicating its potential as a therapeutic agent against fungal infections resistant to standard treatments .

The biological activity of this compound is attributed to its ability to interact with cellular targets involved in critical pathways such as apoptosis and cell cycle regulation. The presence of the chlorine atom enhances its lipophilicity, facilitating better membrane penetration and interaction with intracellular targets.

Research Findings

Further investigations revealed that derivatives of phenazines can act synergistically with existing chemotherapeutic agents, enhancing their efficacy against resistant cancer types . The structural modifications at the phenazine core are essential for optimizing their pharmacological properties.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 2-Chlorophenazine with high purity?

- Methodological Answer : Follow stepwise chlorination of phenazine derivatives under controlled conditions (e.g., using Cl₂ gas or chlorinating agents like SOCl₂). Purification via recrystallization or column chromatography is critical. Characterize intermediates and final products using NMR, HPLC, and mass spectrometry to confirm purity (>98%) and structural integrity .

- Key Considerations : Document reaction parameters (temperature, solvent, stoichiometry) rigorously to ensure reproducibility .

Q. How should researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use a combination of spectroscopic (UV-Vis, FTIR), chromatographic (HPLC), and thermal (DSC/TGA) techniques. For crystallographic data, employ single-crystal X-ray diffraction. Cross-validate results with computational methods (e.g., DFT) to resolve ambiguities in bond angles or electronic properties .

- Key Considerations : Report melting points, solubility profiles, and stability under varying pH/temperature conditions .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Adopt OSHA/NIOSH guidelines: use fume hoods, PPE (gloves, goggles), and inert atmosphere handling for volatile intermediates. Store in airtight containers away from light. Regularly review SDS documentation for updates on toxicity thresholds and disposal regulations .

- Key Considerations : Conduct risk assessments for acute/chronic exposure scenarios and establish emergency response plans .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Perform meta-analyses of existing studies to identify variables (e.g., assay conditions, cell lines). Validate findings via orthogonal assays (e.g., in vitro vs. in vivo models). Use statistical tools (ANOVA, regression) to isolate confounding factors like impurity profiles or solvent effects .

- Key Considerations : Apply systematic review principles to minimize bias in data selection and interpretation .

Q. What strategies optimize the catalytic efficiency of this compound in organic reactions?

- Methodological Answer : Screen reaction conditions (solvent, catalyst loading, temperature) using Design of Experiments (DoE) frameworks. Monitor kinetics via in-situ spectroscopy (e.g., Raman). Compare performance with analogous chlorinated phenazines (e.g., 3-Chlorophenazine) to establish structure-activity relationships .

- Key Considerations : Use high-throughput robotic platforms for rapid parameter optimization .

Q. How can computational models predict the environmental fate of this compound?

- Methodological Answer : Employ QSAR models to estimate biodegradation half-lives and bioaccumulation potential. Validate predictions with experimental data from soil/water microcosm studies. Incorporate molecular docking simulations to assess interactions with microbial enzymes .

- Key Considerations : Account for regional variations in microbial communities and environmental pH .

Q. What methodologies validate the reproducibility of this compound-based assays across laboratories?

- Methodological Answer : Implement interlaboratory studies with standardized protocols (e.g., ISO 17025). Use blinded sample exchanges and statistical concordance metrics (e.g., Cohen’s kappa). Publish raw datasets and analytical workflows in open-access repositories to enable third-party verification .

- Key Considerations : Address batch-to-batch variability in compound synthesis .

Methodological Frameworks for Academic Writing

Q. How should researchers structure a manuscript reporting novel this compound derivatives?

- Methodological Answer : Follow IMRaD (Introduction, Methods, Results, Discussion) format. In the Methods section, detail synthetic procedures, characterization protocols, and statistical tests. Use tables for comparative bioactivity data and figures for mechanistic schematics (avoid overcrowding with structures) .

- Key Considerations : Cite primary literature for known compounds; provide full spectral data for new derivatives in supplementary materials .

Q. What criteria ensure rigorous literature reviews on this compound’s applications?

- Methodological Answer : Use Boolean searches in Scopus/Web of Science with keywords like “this compound AND (synthesis OR bioactivity)”. Filter results by citation count and relevance. Critically appraise studies for methodological flaws (e.g., inadequate controls) and synthesize findings thematically .

- Key Considerations : Highlight gaps, such as limited ecotoxicological data or unexplored therapeutic targets .

Tables: Key Data for Methodological Reference

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.